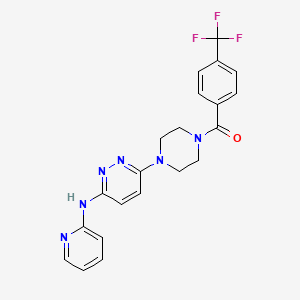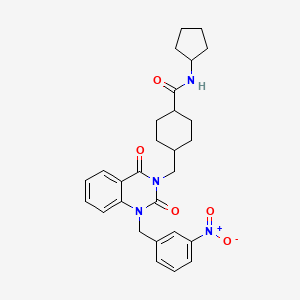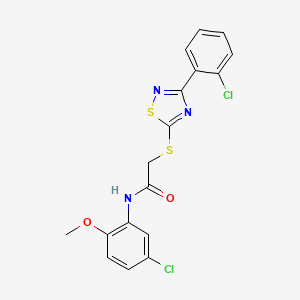![molecular formula C14H13F2N3O2 B2985564 N-[3-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide CAS No. 2415472-70-5](/img/structure/B2985564.png)
N-[3-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide is a chemical compound that has been extensively studied in the scientific community due to its potential applications in the field of medicine. This compound is often referred to as "DFMO" or "Eflornithine" and has been shown to have promising effects in the treatment of various diseases.
作用機序
The mechanism of action of N-[3-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide involves the inhibition of ornithine decarboxylase (ODC), an enzyme that catalyzes the conversion of ornithine to putrescine in the polyamine biosynthetic pathway. Polyamines are essential for cell growth and proliferation, and the inhibition of ODC by DFMO can lead to a decrease in polyamine levels, which in turn can inhibit cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of ornithine decarboxylase (ODC). By inhibiting ODC, DFMO can decrease the levels of polyamines, which are essential for cell growth and proliferation. This can lead to a decrease in tumor growth and other disease-related processes.
実験室実験の利点と制限
The advantages of using N-[3-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide in lab experiments include its high potency and specificity for the target enzyme ODC. Additionally, DFMO has been shown to have low toxicity and few side effects, making it a safe and effective compound for use in research. However, the limitations of using DFMO in lab experiments include its relatively high cost and the need for specialized equipment and expertise for its synthesis and purification.
将来の方向性
There are many potential future directions for research on N-[3-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide. One potential area of research is the development of new and more efficient synthesis methods for DFMO. Additionally, further research is needed to fully understand the mechanisms of action of DFMO and its potential applications in the treatment of various diseases. Finally, there is a need for clinical trials to evaluate the safety and efficacy of DFMO in humans.
合成法
The synthesis of N-[3-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide involves the reaction of 5,6-dimethylpyrimidine-4-carboxylic acid with difluoromethoxybenzene in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified using techniques such as column chromatography or recrystallization.
科学的研究の応用
N-[3-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide has been extensively studied for its potential applications in the treatment of various diseases such as cancer, trypanosomiasis, and parasitic infections. In cancer research, DFMO has been shown to inhibit the activity of ornithine decarboxylase (ODC), an enzyme that is overexpressed in many types of cancer. By inhibiting ODC, DFMO can prevent the growth and proliferation of cancer cells.
特性
IUPAC Name |
N-[3-(difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3O2/c1-8-9(2)17-7-18-12(8)13(20)19-10-4-3-5-11(6-10)21-14(15)16/h3-7,14H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUVNUHLTSXYCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=CC(=CC=C2)OC(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 4-({[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2985488.png)
![N-(3-fluoro-4-methylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2985489.png)
![N-[6-phenyl-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B2985490.png)
![N~2~-[3-(dimethylamino)propyl]-N~4~-(4-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2985491.png)
![2-((5-oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-propylacetamide](/img/structure/B2985492.png)



![6-((3-chloro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2985499.png)

![N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2985503.png)